molecular formula C5H6N2O B1244758 (E)-Furan-2-ylmethylidenehydrazine CAS No. 31350-00-2

(E)-Furan-2-ylmethylidenehydrazine

Cat. No.: B1244758
CAS No.: 31350-00-2
M. Wt: 110.11 g/mol
InChI Key: KORIGDPDWZZQCO-QPJJXVBHSA-N
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Description

(E)-Furan-2-ylmethylidenehydrazine (CAS 31350-00-2) is a versatile chemical scaffold valued in medicinal chemistry and materials science research. Its core structure serves as a key precursor for the synthesis of biologically active molecules and functional materials. This compound is a fundamental building block for developing novel pharmacophores. Notably, its close derivative, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide, has been identified as a novel non-peptidomimetic inhibitor of the SARS-CoV-2 main protease (M pro ), a key enzyme in the viral life cycle . This demonstrates the scaffold's potential in antiviral drug discovery and its utility as a starting point for further structural optimization to develop broad-spectrum therapeutic candidates . Beyond pharmaceutical applications, this hydrazine derivative has shown significant promise in industrial research. Specifically, its structural analog, (2E)-2-(furan-2-ylmethylidene) hydrazine carbothioamide, has been studied as an effective corrosion inhibitor for mild steel in acidic environments . Research indicates it functions as a mixed-type inhibitor, adsorbing onto the metal surface to form a protective layer and significantly reducing corrosion rates, making it a compound of interest for developing new protective coatings and materials . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-furan-2-ylmethylidenehydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-7-4-5-2-1-3-8-5/h1-4H,6H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORIGDPDWZZQCO-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31350-00-2
Record name 2-Furoylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031350002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Theoretical and Computational Investigations of E Furan 2 Ylmethylidenehydrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and geometry of furan-based hydrazone compounds. researchgate.netmanchester.ac.uk Calculations are commonly performed using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311+G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netmanchester.ac.uk These methods are used to optimize the molecular geometry, determining bond lengths, bond angles, and torsion angles that correspond to the lowest energy state of the molecule. researchgate.net

The optimized geometry from DFT calculations for related furan (B31954) hydrazone structures confirms the (E) configuration around the C=N azomethine bond. nih.govscispace.com The molecule is generally found to be nearly planar, although slight dihedral angles between the furan ring and the hydrazone moiety can exist. nih.govscispace.com For instance, in N′-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, the two furan rings have a dihedral angle of 14.7°. scispace.com In another related structure, the dihedral angle between the pyridine and furan rings was found to be 14.96 (10)° in one molecule within the asymmetric unit and 5.53 (10)° in another. nih.gov

DFT calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation. Vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) are commonly calculated.

Vibrational Frequencies: Theoretical vibrational analysis for furan and its derivatives has been performed using the DFT/B3LYP method. globalresearchonline.net For furan hydrazones, calculated vibrational frequencies generally show good agreement with experimental Fourier-transform infrared (FTIR) spectra. manchester.ac.uk Key vibrational bands, such as the N-H stretch, C=O stretch (in acylated derivatives), and the C=N imine stretch, can be accurately assigned. scispace.com For example, in N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, the IR spectrum showed strong bands at 1652 cm⁻¹ and 1604 cm⁻¹, corresponding to the amide C=O and C=N groups, respectively, while a band at 3278 cm⁻¹ confirmed the presence of the NH group. scispace.com

Table 1: Comparison of Key Vibrational Frequencies for Furan Hydrazone Derivatives

Functional Group Typical Calculated Frequency (cm⁻¹) Typical Experimental Frequency (cm⁻¹) Reference
N-H Stretch ~3300 3227 - 3278 scispace.com
C=N Stretch ~1610 1604 - 1624 scispace.compeerj.com
C-O-C (Furan) ~1320 1323 peerj.com

Note: Data is compiled from studies on various (E)-furan-2-ylmethylidenehydrazine derivatives.

NMR Spectra: Theoretical calculations of ¹H and ¹³C NMR chemical shifts for related compounds have been shown to be in good agreement with experimental data. researchgate.net Calculations help in the assignment of signals, especially for complex structures or where conformational isomers exist. peerj.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comscirp.org

In furan-hydrazone derivatives, DFT calculations show that the HOMO is typically distributed over the entire molecule, including the lone pair electrons of nitrogen and oxygen atoms, while the LUMO is composed of π* orbitals. researchgate.net The energy gap for these types of molecules is generally in a range that reflects significant chemical reactivity and potential bioactivity. nih.gov A smaller HOMO-LUMO gap facilitates intramolecular charge transfer, a property often associated with biological activity. scirp.org

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Furan Hydrazone

Parameter Energy (eV)
EHOMO -6.2967
ELUMO -1.8096

Data derived from a DFT study on a structurally related imidazole derivative for illustrative purposes of typical values. irjweb.com

Global reactivity descriptors, such as chemical hardness (η) and softness (σ), can be derived from HOMO and LUMO energies, providing further insights into the molecule's reactivity profile. irjweb.comscirp.org

Conformational Analysis and Energy Landscape Mapping

The flexibility of the hydrazone linkage allows for the existence of different conformers (rotational isomers). Computational methods are essential for mapping the potential energy surface to identify the most stable conformations.

For furan-based hydrazones, theoretical studies have been used to establish the characteristics of global and local energy minima on the potential energy surface. manchester.ac.uk Techniques such as 2D potential energy scans, where the energy is calculated as a function of rotation around specific single bonds (e.g., N-N or N-C), are employed to identify stable conformers and the transition states that separate them. manchester.ac.uk Studies on N-acylhydrazone derivatives reveal the existence of different conformers, such as synperiplanar and antiperiplanar forms, which can be in dynamic equilibrium in solution. peerj.com The relative stability of these conformers can be influenced by the solvent environment and steric factors. peerj.com

The conformational preferences of this compound and its derivatives are governed by a delicate balance of intramolecular interactions. Weak intramolecular hydrogen bonds are often detected in the monomeric forms of related compounds. manchester.ac.uk For example, a hydrogen bond can form between the N-H group and the furan ring's oxygen atom or the azomethine nitrogen atom, which helps to stabilize a planar conformation.

In analogous structures containing other heteroatoms, such as thiophene, intramolecular chalcogen bonds (e.g., between a sulfur and nitrogen atom) have been shown to be a key factor in dictating the molecular conformation, favoring an otherwise energetically unfavorable arrangement around the amide bond. nih.gov Similar non-covalent interactions involving the furan oxygen may play a role in stabilizing specific conformers of this compound.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While DFT calculations provide invaluable information about the static, optimized structures of molecules in the gaseous phase or with implicit solvent models, Molecular Dynamics (MD) simulations are employed to study their dynamic behavior in an explicit solvent environment over time. MD simulations could provide a deeper understanding of how this compound behaves in solution, including:

Conformational Dynamics: Mapping the transitions between different stable conformers identified through DFT.

Solvent Effects: Analyzing the specific interactions between the solute and solvent molecules, including the formation and lifetime of hydrogen bonds.

Flexibility: Assessing the flexibility of different parts of the molecule and how this is influenced by the surrounding medium.

Although specific MD simulation studies on this compound are not widely reported in the reviewed literature, this computational technique represents a logical next step to build upon the insights gained from DFT calculations and to bridge the gap between theoretical models and the dynamic nature of the molecule in a realistic chemical environment.

In silico Docking Studies for Ligand-Target Interaction Prediction

In silico molecular docking has emerged as a powerful computational tool to predict the binding orientation and affinity of a small molecule ligand to the active site of a target protein. This method is instrumental in drug discovery and development for identifying potential therapeutic targets and understanding the molecular basis of ligand-protein interactions. For derivatives of this compound, docking studies have been employed to explore their potential as inhibitors of various enzymes implicated in disease.

Recent research has focused on derivatives of furan, including those with the this compound scaffold, to investigate their interactions with microbial and viral protein targets. These computational analyses provide valuable insights into the binding modes and the key amino acid residues involved in the stabilization of the ligand-protein complex.

One area of investigation has been the potential antibacterial activity of furan derivatives. Molecular docking studies have been conducted on several antibacterial targets of E. coli, including dihydrofolate reductase, DNA gyrase, enoyl reductase, and methionine aminopeptidase. ijper.org The aim of these studies is to predict the specificity of these compounds for bacterial enzymes, which can guide the development of new antibacterial agents. For instance, the docking of furan derivatives into the active site of E. coli's enoyl reductase has shown promising results, suggesting that these compounds could be potential inhibitors of this enzyme. ijper.org The interactions observed in these docking simulations often involve pi-pi stacking between the furan ring of the ligand and aromatic residues, such as phenylalanine and tyrosine, within the enzyme's active site. ijper.org

In the context of antiviral research, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govnih.gov Through in silico screening and subsequent biological evaluation, these compounds have demonstrated inhibitory activity against Mpro. Molecular docking simulations have been crucial in elucidating the binding mechanism of these inhibitors. nih.gov The process typically involves preparing the crystal structure of the target protein and performing energy minimization of the ligand structures before docking. nih.gov The Glide module with extra precision (XP) is a commonly used tool for these simulations. nih.gov

Furthermore, other studies have explored the antimicrobial potential of thiazolidinone derivatives incorporating a furan-2-ylmethylene hydrazono moiety. researchgate.net These investigations have utilized molecular docking to screen compounds against enzymes like glucosamine-6-phosphate (GlcN-6-P) synthase, which is a target for antimicrobial drugs. nih.gov The binding affinities and the hydrogen bonding interactions predicted by these docking studies help in understanding the structure-activity relationships of these compounds. researchgate.net

The general workflow for these in silico docking studies involves several key steps. Initially, the three-dimensional structures of the ligands are generated and optimized. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared, which may involve adding hydrogen atoms, removing water molecules, and assigning bond orders. A docking grid is defined around the active site of the protein, and the ligands are then docked into this grid using specialized software. The results are then analyzed to determine the best docking poses based on scoring functions that estimate the binding affinity.

The following table summarizes the findings from various docking studies on derivatives of this compound, highlighting the target proteins, the software used, and the key interactions observed.

Target ProteinOrganism/VirusDocking Software/MethodKey Interactions/Findings
Enoyl ReductaseEscherichia coliGLIDEPi-pi stacking interactions with PHE 94 and TYR 146 residues are crucial for successful docking. ijper.org
SARS-CoV-2 Main Protease (Mpro)SARS-CoV-2Glide module with XP (extra precision) in SchrödingerIdentification of non-peptidomimetic inhibitors with significant IC50 values. nih.gov
Glucosamine-6-Phosphate (GlcN-6-P) SynthaseGeneral Antimicrobial TargetAutoDock-tools-1.5.6Evaluation of H-bonding and binding affinities to predict antimicrobial potential. researchgate.netnih.gov

These in silico predictions are invaluable for prioritizing compounds for synthesis and further biological testing, thereby accelerating the discovery of new therapeutic agents.

Reactivity Profiles and Mechanistic Pathways of E Furan 2 Ylmethylidenehydrazine

Hydrolysis and Chemical Stability Under Various Conditions

The hydrazone linkage (C=N-N) in (E)-furan-2-ylmethylidenehydrazine is susceptible to hydrolysis, a reaction that cleaves the molecule back to its constituent aldehyde (furan-2-carbaldehyde) and hydrazine (B178648). wikipedia.org This process is generally catalyzed by acid, which protonates the imine nitrogen, making the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by water. nih.gov

The stability of the hydrazone bond is pH-dependent. While relatively stable at neutral pH, the rate of hydrolysis increases significantly in acidic conditions. wikipedia.orgresearchgate.net In contrast, hydrazones are generally more stable than their imine (Schiff base) counterparts due to the electronic contribution of the adjacent nitrogen atom, which reduces the electrophilicity of the imine carbon. nih.gov However, studies on aromatic hydrazones have shown that they can undergo rapid degradation in biological media like plasma, suggesting that both enzymatic and chemical hydrolysis can contribute to their breakdown. nih.gov The stability of this compound in various conditions is critical for its application, for instance, in dynamic combinatorial chemistry or as a precursor in multi-step syntheses.

Table 1: Qualitative Chemical Stability of this compound

ConditionStabilityNotes
Acidic (pH < 7) LowSusceptible to acid-catalyzed hydrolysis, reverting to furan-2-carbaldehyde and hydrazine. nih.govresearchgate.net Protonation of the furan (B31954) ring can also lead to ring-opening. scite.ai
Neutral (pH ≈ 7) ModerateGenerally stable, but can be labile over extended periods or in the presence of certain catalysts. wikipedia.org
Basic (pH > 7) HighGenerally stable against hydrolysis. The α-hydrogen may become more acidic, facilitating other reactions.
Organic Solvents HighStable in common organic solvents like ethanol, DMF, and acetonitrile, as evidenced by its synthesis and recrystallization conditions. scirp.org
Biological Media Low to ModerateMay undergo hydrolysis catalyzed by plasma components or enzymes. nih.gov

Reactions with Electrophiles and Nucleophiles

This compound possesses multiple reactive sites, allowing it to react with both electrophiles and nucleophiles.

Nucleophilic Character : The primary nucleophilic centers are the nitrogen atoms of the hydrazine moiety, which bear lone pairs of electrons. The terminal NH2 group is particularly nucleophilic and can react with various electrophiles, such as alkyl halides or acylating agents. The furan ring itself is an electron-rich aromatic system and is highly susceptible to electrophilic substitution, typically at the C5 position (adjacent to the oxygen and away from the deactivating hydrazone substituent). numberanalytics.comchemicalbook.com

Electrophilic Character : The imine carbon (CH=N) is an electrophilic center and can be attacked by strong nucleophiles. This reactivity is a cornerstone of hydrazone chemistry, though it is less pronounced than in simple imines. wikipedia.org N,N-dialkylhydrazones, for example, can react at the imine carbon with organometallic nucleophiles. wikipedia.org

Furthermore, the hydrogen atom on the carbon adjacent to the furan ring (the α-hydrogen) is acidic and can be deprotonated by a strong base (like LDA) to form an azaenolate. This nucleophilic intermediate can then be alkylated, demonstrating the compound's utility in C-C bond formation. wikipedia.org

Tautomerism Studies (Keto-Enol, Imine-Enamine) and Equilibria

Tautomerism is a key feature of hydrazones possessing an α-hydrogen, allowing for equilibrium between different structural isomers. For this compound, the most relevant equilibrium is imine-enamine tautomerism.

The hydrazone form is generally the more stable tautomer compared to the enehydrazine (or "enamine") form. reddit.com This is analogous to the keto-enol tautomerism, where the keto form predominates. The mechanism for this interconversion is typically catalyzed by acid or base and involves two sequential proton transfers rather than a single concerted step. youtube.comrsc.org Computational studies on related systems have confirmed that the imine tautomer is energetically favored. nih.gov Despite the low concentration of the enamine tautomer at equilibrium, its formation is mechanistically significant as it can act as a key intermediate in certain reactions. rsc.orgnih.gov

Cycloaddition Reactions (e.g., Diels-Alder) with Furan-Derived Hydrazones

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. Furan itself is a relatively weak diene due to its aromatic character. nih.govrsc.org However, its reactivity can be modulated by substituents. The direct Diels-Alder reaction of furan-2-carbaldehyde is often thermodynamically unfavorable. nih.gov A common strategy to overcome this is to convert the aldehyde into a derivative, such as a hydrazone. This modification alters the electronic properties of the furan ring, activating it for cycloaddition. nih.govmdpi.comnih.gov

The Diels-Alder reaction of a furan-derived hydrazone with a dienophile (e.g., maleimide (B117702) or acrylic acid) proceeds via a [4+2] cycloaddition to form a 7-oxabicyclo[2.2.1]heptene adduct (an oxanorbornene). nih.govnih.gov This initial adduct is often unstable and can undergo a subsequent aromatization reaction, especially under the reaction conditions (e.g., elevated temperature).

The cascade typically involves:

[4+2] Cycloaddition : The furan hydrazone reacts with the dienophile to form the endo and/or exo diastereomeric adducts.

Rearrangement/Elimination : The initial adduct undergoes a spontaneous or catalyzed elimination of a small molecule. In the case of the N,N-dimethylhydrazone of furfural (B47365) reacting with acrylic acid, the cascade involves dehydration and decarboxylation to yield a substituted aromatic aldehyde. nih.gov For reactions with maleimides, the intermediate can rearrange with the loss of water to yield a stable phthalimide (B116566) derivative.

This tandem reaction sequence is a powerful, redox-neutral method for synthesizing valuable aromatic compounds from bio-based furan precursors. nih.gov

The rate and selectivity of the Diels-Alder reaction are highly dependent on the electronic nature of the substituents on both the furan diene and the dienophile. youtube.comyoutube.com

Substituents on the Furan Ring : Electron-donating groups (EDGs) on the furan ring increase the energy of the Highest Occupied Molecular Orbital (HOMO), which generally accelerates the reaction with electron-poor dienophiles (a "normal-electron-demand" Diels-Alder). nih.govrsc.org The hydrazone moiety derived from furan-2-carbaldehyde acts as an activating group, enhancing the diene's reactivity compared to the parent aldehyde. nih.gov Conversely, electron-withdrawing groups (EWGs) on the furan decrease its reactivity. nih.gov

Substituents on the Dienophile : Electron-withdrawing groups on the dienophile lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the reaction rate with the electron-rich furan diene. youtube.com For example, maleic anhydride (B1165640) and acrylic acid are effective dienophiles for this reason. nih.govyoutube.com

The interplay of these substituents governs not only the reaction rate but also the stereoselectivity (the ratio of endo to exo products) and regioselectivity of the cycloaddition.

Table 2: Influence of Substituents on Diels-Alder Reactions of Furan Derivatives

Furan Diene (Substituent)DienophileConditionsKey FindingReference(s)
Furfural N,N-dimethylhydrazoneAcrylic Acid120 °C, MeCNProductive conversion to aromatic aldehyde via cycloaddition/decarboxylation/dehydration cascade. nih.gov
2,5-DimethylfuranMaleimide80 °C, TolueneForms the exo adduct at elevated temperatures.
Furan (general)Maleic AnhydrideComputationalLess reactive and less endo-selective compared to cyclopentadiene. Reactivity enhanced by EDGs. nih.govrsc.org
FurfuralWater-soluble maleimides60 °C, WaterDirect reaction is possible, challenging the notion that electron-poor furans are inactive.
Furan with EDG (-NMe2)Maleic AnhydrideComputationalSignificantly increases the reactivity of the system. nih.gov
Furan with EWG (-NO2)Maleic AnhydrideComputationalSignificantly decreases the reactivity of the system. nih.gov

Oxidation and Reduction Pathways

The this compound molecule has several sites that can undergo oxidation or reduction.

Oxidation : The furan ring is susceptible to oxidation, which can lead to ring-opening. pharmaguideline.com Vapor-phase catalytic oxidation of furans over vanadium-based catalysts typically yields maleic anhydride. researchgate.net This proceeds through the formation of an endoperoxide intermediate. The hydrazone moiety itself can also be oxidized. Electrochemical studies on similar hydrazones show that oxidation can occur at the C-H group between the nitrogen and the furan ring, or at the NH residues. nih.gov

Reduction : Reduction can occur at two primary locations: the imine (C=N) bond and the furan ring.

Imine Reduction : The C=N double bond of the hydrazone can be selectively reduced to a hydrazine derivative (furan-2-ylmethylhydrazine) using mild reducing agents like sodium borohydride (B1222165) (NaBH4) or magnesium in methanol. numberanalytics.comresearchgate.net This is a common and efficient transformation. masterorganicchemistry.com

Furan Ring Reduction : The furan ring can be reduced to tetrahydrofuran, but this typically requires more forcing conditions, such as catalytic hydrogenation with catalysts like palladium (Pd), platinum (Pt), or nickel (Ni). rsc.orgrsc.orgmdpi.com The choice of catalyst and reaction conditions (e.g., H2 pressure, temperature) is crucial for achieving selectivity between ring reduction and other transformations like hydrogenolysis (ring-opening to form alcohols). rsc.orgresearchgate.net Milder methods using reagents like 2-phenylbenzimidazoline have been developed for the chemoselective reduction of a double bond adjacent to a furan ring without affecting the ring itself. nih.gov

Table 3: Summary of Potential Oxidation and Reduction Reactions

Reaction TypeReagent/ConditionTarget SitePotential Product(s)Reference(s)
Oxidation V2O5 / Air, high temp.Furan RingMaleic anhydride (via ring-opening) researchgate.net
Oxidation ElectrochemicalHydrazone MoietyOxidized hydrazone species, dimers nih.gov
Reduction Sodium Borohydride (NaBH4)Imine (C=N)(Furan-2-ylmethyl)hydrazine researchgate.netmasterorganicchemistry.com
Reduction Catalytic Hydrogenation (e.g., Pd/C, H2)Furan Ring & Imine(Tetrahydrofuran-2-ylmethyl)hydrazine rsc.orgresearchgate.net
Reduction Catalytic Hydrogenation (e.g., Cu-based)Imine & C-O bond2-Methylfuran (via hydrogenolysis) mdpi.com

Mechanistic Biological Research on E Furan 2 Ylmethylidenehydrazine and Its Derivatives

Investigation of Antimicrobial Action Mechanisms (Antibacterial, Antifungal, Antiviral)

The furan (B31954) nucleus is a core component in a multitude of biologically active compounds. nih.gov Derivatives of furan, particularly those incorporating a hydrazone linkage like (E)-Furan-2-ylmethylidenehydrazine, have attracted significant attention for their broad-spectrum antimicrobial properties. nih.govutripoli.edu.ly Research indicates that the biological activity of these compounds can be significantly altered by minor modifications to their substitution patterns. utripoli.edu.ly The antimicrobial effects of these derivatives have been observed against Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.netmdpi.com

Studies on substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides have shown that the presence of electron-withdrawing groups on the benzoic acid portion tends to enhance antimicrobial activity. nih.gov Conversely, the inclusion of the furan ring itself did not consistently improve the antimicrobial efficacy in that specific series of hydrazides. nih.gov However, other research highlights that the furan ring is a fundamental skeleton for many substances with antibacterial properties. utripoli.edu.ly For instance, furan-derived chalcones and their pyrazoline derivatives have demonstrated inhibitory activity against species such as Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com

A primary mechanism through which furan-hydrazone derivatives exert their antimicrobial effects is via the inhibition of critical microbial enzymes.

Antifungal Action via Lanosterol 14α-demethylase (CYP51) Inhibition: The enzyme lanosterol 14α-demethylase (LDM), also known as CYP51, is a crucial component in the biosynthesis of ergosterol, an essential molecule for fungal cell membrane integrity. researchgate.netnih.gov This enzyme is the primary target for widely used azole antifungal drugs. nih.gov Research into novel antifungal agents has explored furan-containing compounds as potential inhibitors of this pathway. The inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the fungal cell membrane, which can have fungistatic or fungicidal effects. researchgate.net While direct studies on this compound are limited, the established role of CYP51 as a target for heterocyclic antifungals suggests it as a probable mechanism for related furan derivatives. nih.govresearchgate.net For example, a new series of 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives showed significant antifungal activity, with some compounds being as potent as the CYP51 inhibitor ketoconazole. researchgate.net

Antiviral Action via SARS-CoV-2 Main Protease (Mpro) Inhibition: In the context of antiviral research, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov An initial screening identified a parent compound with an IC50 value of 21.28 μM. nih.gov Subsequent optimization led to the development of more potent inhibitors, with compounds F8–B6 and F8–B22 exhibiting IC50 values of 1.57 μM and 1.55 μM, respectively. nih.gov Enzymatic kinetic studies revealed that these compounds act as non-competitive inhibitors of the SARS-CoV-2 Mpro. nih.gov

Antibacterial Action via DNA Synthesis Inhibition: Hydrazone derivatives have been investigated as inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication and repair. bohrium.com This inhibition disrupts bacterial proliferation. The mechanism involves the interaction of the hydrazone moiety with the enzyme, preventing its normal function. bohrium.com This pathway represents a key antibacterial strategy for this class of compounds.

Table 1: Enzyme Inhibition Data for this compound Derivatives

Compound Class Target Enzyme Organism/Virus Activity (IC50) Inhibition Type
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide SARS-CoV-2 Mpro SARS-CoV-2 F8: 21.28 μM Non-competitive
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide Derivative SARS-CoV-2 Mpro SARS-CoV-2 F8-B6: 1.57 μM Non-competitive
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide Derivative SARS-CoV-2 Mpro SARS-CoV-2 F8-B22: 1.55 μM -
2-((1-furan-2-yl)ethylidene)hydrazono)-N-(4-nitrobenzylidene)-4-(2,3,4-trichlorophenyl)thiazol-3(2H)-amine Lanosterol 14α-demethylase (presumed) Candida krusei, C. parapsilosis As potent as ketoconazole -

Beyond specific enzyme inhibition, research has identified broader cellular targets for these compounds in microbes. The fungal cell membrane is a significant target for certain hydrazone derivatives. mdpi.comresearchgate.net Studies involving the aldehyde [4-pyridin-2-ylbenzaldehyde] (13a) and the hydrazone tert-butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylate (7b) suggested that their antifungal action interferes with the cell membrane, though not through direct interaction with ergosterol. researchgate.net

Another potential molecular target is glucosamine-6-phosphate (GlcN-6-P) synthase. mdpi.com Molecular docking studies on potent furan-derived chalcones and their pyrazoline derivatives suggest that these compounds bind to the active site of this enzyme, which is crucial for the biosynthesis of the bacterial cell wall. mdpi.com This interaction likely mimics that of the natural substrate, thereby inhibiting the enzyme and disrupting cell wall formation. mdpi.com

Anti-inflammatory Mechanism Research

Furan and hydrazone derivatives have demonstrated notable anti-inflammatory properties. nih.govutripoli.edu.ly The mechanisms underlying this activity are multifaceted and involve the modulation of key inflammatory pathways. Natural furan derivatives can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov

Research on natural benzofuran derivatives, for instance, showed they significantly inhibited the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cell lines without causing significant cytotoxicity. nih.gov The anti-inflammatory effects of furan compounds are also linked to their ability to regulate the mRNA expression of inflammatory mediators and modify signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. researchgate.net It is believed that the benzofuran skeleton, often containing a 2-phenyl-7-methoxy-benzofuran structure, plays a substantial role in these anti-inflammatory properties. nih.gov

Antitumor Mechanisms and Cytotoxicity Pathways in Cell Lines

The antitumor potential of this compound derivatives has been explored against a variety of human cancer cell lines. Hybrid pyrimidine-hydrazone compounds have shown the ability to inhibit the proliferation of lung (A549, H460), colon (HT-29), gastric (BGC-823), and liver (BEL-7402) cancer cells. nih.gov

A key mechanism of their antitumor action is the induction of DNA damage. nih.gov Novel chalcone derivatives containing furan-pyrazole hybrids were evaluated against hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and lung carcinoma (A549) cell lines. nih.gov The results indicated a significant increase in DNA damage and fragmentation in the treated cancer cells compared to controls. nih.gov For example, in lung cancer cells treated with compound 7g, DNA damage values increased significantly, and in both lung and liver cancer cells, DNA fragmentation was markedly higher post-treatment. nih.gov This suggests that the cytotoxic effect of these compounds is mediated, at least in part, by their ability to interfere with the genomic integrity of cancer cells, ultimately leading to apoptosis.

Table 2: Cytotoxicity of Furan-Hydrazone Derivatives in Cancer Cell Lines

Compound Class Cell Line Cancer Type Cytotoxic Effect
Pyrimidine-Hydrazone Derivative (10a) BGC-823 Gastric IC50 = 9.00 µM
Pyrimidine-Hydrazone Derivative (10a) BEL-7402 Liver IC50 = 6.70 µM
Pyrimidine-Hydrazone Derivative (10f) BGC-823 Gastric IC50 = 7.66 µM
Pyrimidine-Hydrazone Derivative (10f) BEL-7402 Liver IC50 = 7.89 µM
Furan-Pyrazole Chalcone (7g) A549 Lung Induces significant DNA damage
Furan-Pyrazole Chalcone (7g) HepG2 Liver Induces significant DNA fragmentation

Antioxidant Mechanisms and Radical Scavenging Properties

Many furan derivatives exhibit potent antioxidant activity, which is often linked to their anti-inflammatory and other therapeutic effects. nih.govresearchgate.net The antioxidant mechanism of these compounds involves several pathways, including the direct scavenging of free radicals and the reduction of lipid peroxides. nih.gov The general mechanisms of antioxidants can include inhibiting radical production, scavenging radicals, converting them to less toxic species, and interrupting chain propagation reactions. mdpi.com

The furan ring itself is crucial to this activity. Furan fatty acids, for example, are potent scavengers of the hydroxyl radical (HO•), one of the most reactive and damaging free radicals in biological systems. nih.gov Electron spin resonance (ESR) studies have shown that furan fatty acids react with hydroxyl radicals at a diffusion-controlled rate (1.7 x 10^10 M-1 s-1), a rate comparable to or higher than common scavengers like mannitol and ethanol. nih.gov This radical scavenging is attributed to the electron transferability of the furan ring to a peroxyl radical or the addition of the radical to the ring. nih.gov The antioxidant potential of a molecule can be evaluated through mechanisms like hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). frontiersin.org The hydrazone moiety can also contribute to antioxidant activity through its ability to donate a hydrogen atom and delocalize the resulting radical. nih.gov

Future Research Directions and Emerging Challenges for E Furan 2 Ylmethylidenehydrazine

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of furan-based compounds is the reliance on conventional synthetic methods that can be inefficient and generate significant waste. mdpi.com Future research is increasingly focused on green and sustainable chemistry principles. nih.govfrontiersin.org This involves a shift towards using biomass as a renewable feedstock, which can be catalytically converted into furan (B31954) platform molecules like furfural (B47365), the precursor to (E)-Furan-2-ylmethylidenehydrazine. nih.govfrontiersin.orgrsc.orgresearchgate.net

Key areas for development include:

One-Pot Syntheses: Streamlining multi-step reactions into single-pot processes to reduce solvent usage, energy consumption, and purification steps. rsc.org A study demonstrated a facile one-step synthesis of a related compound in a water/methanol mixture, highlighting the potential for greener solvent systems. sci-hub.se

Advanced Catalysis: Exploring novel catalysts that are both efficient and sustainable. This includes moving away from expensive noble metals towards more abundant and less toxic non-noble metals like iron, cobalt, nickel, and copper. frontiersin.org Other promising catalysts include zeolites, polyoxometalates, and functionalized ionic liquids. nih.govfrontiersin.org

Biomass Conversion: Optimizing the conversion of natural polysaccharides from biomass into furan derivatives. researchgate.net For instance, N-acetylglucosamine has been used as a starting material, catalytically converted to 5-hydroxymethylfurfural (HMF), and then reacted to form a new furan-containing compound. mdpi.com

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Furan Derivatives
ParameterConventional RoutesEmerging Sustainable Routes
Starting MaterialsPetroleum-based feedstocksRenewable biomass (e.g., carbohydrates, cellulose) nih.govfrontiersin.org
CatalystsSoluble acids, noble metalsZeolites, non-noble metals, ionic liquids, polyoxometalates nih.govfrontiersin.org
SolventsVolatile organic compounds (VOCs)Water, ethanol, multiphasic systems nih.govsci-hub.se
Process EfficiencyOften multi-step with significant waste (poor E-factor) mdpi.comOne-pot reactions, improved selectivity, easier catalyst recovery rsc.org

Exploration of Stereoselective Synthesis and Its Impact on Biological/Material Properties

The "(E)" designation in this compound refers to the stereochemistry around the carbon-nitrogen double bond. However, the molecule possesses additional conformational complexity. Research has shown that related N-acylhydrazone derivatives can exist as a mixture of geometric isomers (E/Z) and conformational isomers (e.g., synperiplanar and antiperiplanar) due to rotation around single bonds. peerj.compeerj.comresearchgate.net

Controlling this stereochemistry is a significant challenge and a crucial research direction. Even minor changes in the substitution patterns and three-dimensional structure of furan derivatives can lead to dramatic differences in their biological activities. utripoli.edu.lysemanticscholar.org The specific shape of a molecule dictates how it interacts with biological targets like enzyme active sites or cellular receptors. Therefore, developing synthetic methods that selectively produce a single desired stereoisomer is essential for creating more potent and specific therapeutic agents and for tuning the properties of advanced materials.

Advanced In Silico Modeling for Predictive Design and Optimization

To accelerate the discovery of new furan derivatives with enhanced properties, researchers are turning to advanced computational, or in silico, methods. These techniques allow for the predictive design and optimization of molecules before they are synthesized in the lab, saving time and resources.

Future research will increasingly rely on:

Density Functional Theory (DFT): Used to calculate the electronic structure of molecules, predicting their geometry, stability, and reactivity. researchgate.netnih.gov DFT studies can elucidate parameters like HOMO-LUMO energy gaps, which are important for understanding electronic properties. nih.gov

Molecular Docking: Simulates the interaction between a ligand (like a furan derivative) and a biological target (like a protein). This method was used to study the binding of a related compound to human serum albumin. dntb.gov.ua

Structure-Based Drug Design: Utilizes the known 3D structure of a target to design molecules that will bind to it with high affinity and specificity. This approach has been applied in the development of furan-based inhibitors for the SARS-CoV-2 main protease. nih.gov

Diversification of Metal Complexes for Enhanced Catalytic and Sensing Performance

This compound and its analogues are versatile ligands capable of forming stable complexes with a wide range of transition metals, including copper, nickel, cobalt, zinc, and manganese. sci-hub.seresearchgate.netnih.govresearchgate.net These metal complexes often exhibit enhanced biological, catalytic, or photophysical properties compared to the free ligand. nih.gov

Emerging research directions include:

Novel Catalysts: Developing new metal complexes designed for specific catalytic applications, such as the oxidation of organic compounds. nih.gov By systematically varying the metal center and ligand structure, the catalytic activity and selectivity can be finely tuned.

Chemical Sensors: Exploiting the changes in optical or electronic properties upon binding of an analyte. The excellent photoluminescent properties of certain furan-based metal complexes suggest their potential use in sensors. sci-hub.se Activated furan derivatives have also been explored for the colorimetric sensing of amines. encyclopedia.pub

Metal-Organic Frameworks (MOFs): Using furan-based ligands as building blocks for MOFs. These crystalline materials have high porosity and tunable structures, making them promising candidates for applications in gas storage, separation, and catalysis. mdpi.commdpi.com

Deeper Mechanistic Understanding of Biological Interactions at a Molecular Level

While many furan derivatives have been identified as biologically active, a deeper, molecular-level understanding of how they exert their effects is often lacking. ijabbr.com Future work must move beyond preliminary screening to detailed mechanistic studies.

Key challenges and opportunities include:

Target Identification and Validation: Pinpointing the specific enzymes, receptors, or nucleic acids with which the compounds interact.

Elucidation of Binding Modes: Using techniques like X-ray crystallography and advanced NMR spectroscopy to determine the precise 3D orientation of the compound when bound to its biological target.

Mechanism of Action Studies: Employing enzymatic kinetic assays and mass spectrometry to understand how the compound alters the function of its target. For example, kinetic studies revealed that certain furan-based inhibitors of the SARS-CoV-2 protease act as non-competitive, reversible covalent inhibitors. nih.gov Other studies have investigated the DNA binding of furan derivatives, suggesting intercalation as a possible mechanism. sci-hub.se

Table 2: Techniques for Investigating Biological Interactions
TechniqueInformation GainedExample Application
Enzymatic Kinetic AssaysMechanism of enzyme inhibition (e.g., competitive, non-competitive)Characterizing SARS-CoV-2 Mpro inhibitors nih.gov
Spectroscopic Methods (UV-Vis, Fluorescence)Binding affinity and mode of interaction with proteins or DNAStudying interaction with Human Serum Albumin and CT-DNA sci-hub.sedntb.gov.ua
X-ray CrystallographyPrecise 3D structure of the ligand-target complexGuiding drug design by visualizing binding pockets
Molecular Docking/DynamicsPredicting binding modes and interaction energiesIn silico screening and optimization of lead compounds dntb.gov.ua

Integration into Multifunctional Advanced Materials

The structural features of this compound make it an attractive monomer or functional component for advanced materials. The furan ring, in particular, is a versatile building block for macromolecules. researchgate.net

Future research will focus on integrating these molecules into:

Polymers: Incorporating the furan moiety into the backbones of polyesters, polyamides, and polyurethanes to create bio-based polymers with novel properties. researchgate.net

Reversible/Self-Healing Materials: Utilizing the Diels-Alder reaction, where the furan ring can react reversibly with a dienophile. This chemistry can be used to create crosslinked polymer networks that can be broken and reformed, leading to self-healing materials. researchgate.net

Polymer/MOF Nanocomposites: Using furan-based MOFs as fillers in polymer matrices to create mixed-matrix materials. mdpi.com These composites combine the processability of polymers with the high porosity and functionality of MOFs, with potential applications as flame retardants or for gas separation. mdpi.comunipd.it The development of scalable production methods, such as in-situ MOF synthesis during polymer extrusion, is a key challenge in this area. unipd.it

Q & A

Q. How can the synthesis of (E)-Furan-2-ylmethylidenehydrazine derivatives be optimized for maximum yield and purity?

  • Methodological Answer: Optimization involves adjusting reaction parameters such as solvent polarity (e.g., ethanol for high yields ), temperature (reflux conditions for complete conversion ), and catalyst selection. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate purity, while recrystallization in solvents like methanol improves final product purity. For example, a 98% yield was achieved using ethanol as the solvent and a 3-hour reaction time .

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming hydrazone linkage (δ 8.5–10.5 ppm for imine protons) and furan ring protons (δ 6.2–7.4 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for N′-[(E)-Furan-2-ylmethylidene]-4-hydroxybenzohydrazide .

Q. What are the common biological targets reported for this compound derivatives?

  • Methodological Answer: These derivatives show activity against viral proteases (e.g., SARS-CoV-2 Mpro, IC50 = 10.76 μM ), bacterial pathogens (e.g., Staphylococcus aureus, MIC = 15.625 μM ), and cancer cell lines (e.g., MCF-7). Bioactivity screening should include dose-response assays, cytotoxicity controls, and validation using reference inhibitors.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC50 variations) for structurally similar hydrazone derivatives?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound purity. To address this:
  • Standardize protocols (e.g., fixed incubation time, uniform cell lines).
  • Validate purity via HPLC (>95%) and characterize stable tautomeric forms (e.g., keto-enol equilibrium) using NMR kinetics .
  • Cross-reference with structural analogs; for instance, fluorinated derivatives often show enhanced metabolic stability .

Q. What computational methods are recommended to predict interaction mechanisms between this compound derivatives and biological targets?

  • Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to targets like SARS-CoV-2 Mpro . Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations (AMBER, GROMACS) evaluate stability of ligand-protein complexes over time, with trajectory analysis highlighting key residues .

Q. How does X-ray crystallography contribute to understanding the molecular conformation of this compound derivatives?

  • Methodological Answer: Single-crystal X-ray analysis reveals planar hydrazone linkages (C=N torsion angles < 10°) and intermolecular interactions (e.g., hydrogen bonds between hydrazide O and hydroxyl groups) that stabilize crystal packing . For example, ORTEP diagrams confirm the E-configuration of the furylmethylene group, critical for bioactivity .

Data Analysis and Experimental Design

Q. What strategies are effective in designing derivatives with enhanced selectivity for cancer cells?

  • Methodological Answer: Introduce substituents that modulate lipophilicity (e.g., halogenation ) or hydrogen-bonding capacity. Use structure-activity relationship (SAR) studies:
  • Replace the phenyl group with heteroaromatic rings (e.g., thiazole) to alter π-π stacking .
  • Evaluate selectivity via comparative assays on cancerous (MCF-7) vs. non-cancerous (HEK293) cell lines .

Q. How should researchers address solubility challenges in in vitro assays for hydrophobic derivatives?

  • Methodological Answer: Employ co-solvents (e.g., DMSO at <0.1% v/v) or formulate micellar systems using surfactants (Tween-80). For extreme hydrophobicity, synthesize water-soluble prodrugs (e.g., phosphate esters) or use cyclodextrin encapsulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.